molecular formula C10H13F2N B13049298 (1R)-1-[4-(Difluoromethyl)phenyl]propylamine

(1R)-1-[4-(Difluoromethyl)phenyl]propylamine

Cat. No.: B13049298
M. Wt: 185.21 g/mol
InChI Key: MXRFGRITGSIGFL-SECBINFHSA-N
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Description

(1R)-1-[4-(Difluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)benzaldehyde and ®-1-phenyl-1-propanol.

    Grignard Reaction: The first step involves the formation of a Grignard reagent from 4-(Difluoromethyl)benzaldehyde and magnesium in anhydrous ether.

    Nucleophilic Addition: The Grignard reagent is then reacted with ®-1-phenyl-1-propanol to form the corresponding alcohol.

    Amination: The final step involves the conversion of the alcohol to the amine using reagents such as ammonia or an amine source under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Materials Science: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    (1R)-1-[4-(Trifluoromethyl)phenyl]propylamine: Similar structure but with a trifluoromethyl group, which may exhibit different chemical reactivity and biological activity.

    (1R)-1-[4-(Methyl)phenyl]propylamine: Lacks the fluorine atoms, resulting in different pharmacokinetic properties.

Uniqueness: (1R)-1-[4-(Difluoromethyl)phenyl]propylamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in the design of new drugs and materials with enhanced properties.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H13F2N/c1-2-9(13)7-3-5-8(6-4-7)10(11)12/h3-6,9-10H,2,13H2,1H3/t9-/m1/s1

InChI Key

MXRFGRITGSIGFL-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(F)F)N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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